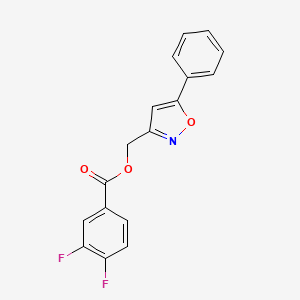

(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a phenyl group attached to the oxazole ring and a difluorobenzoate moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate typically involves the reaction of 5-phenyl-1,2-oxazole with 3,4-difluorobenzoic acid. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane (DCM) and a temperature range of 0-25°C.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Analyse Chemischer Reaktionen

Oxazole Ring Formation

The oxazole core is typically synthesized via cyclocondensation reactions. For this compound, 5-phenyl-1,2-oxazol-3-yl can be formed through:

-

Van Leusen Reaction : A one-pot method using tosylmethyl isocyanide (TosMIC), aldehydes, and aliphatic halides in ionic liquids to form oxazoles. This approach avoids traditional multistep processes and ensures regioselectivity .

-

Cyclodehydration : Reaction of acyloins (β-hydroxy ketones) with chloroacetonitrile to form oxazoles. The phenyl group at position 5 would require a substituted acyloin precursor .

Esterification

The 3,4-difluorobenzoate ester is introduced via esterification of the oxazole’s hydroxyl group with 3,4-difluorobenzoic acid . Common methods include:

-

Direct Esterification : Using coupling agents like dicyclohexylcarbodiimide (DCC) or HATU with a base such as DMAP .

-

Transesterification : Reacting the oxazole with methyl 3,4-difluorobenzoate in the presence of a catalyst (e.g., iodine or catalytic acid) .

Hydrolysis

The ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate+H2O→(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoic acid

This reaction is accelerated by electron-withdrawing groups (e.g., fluorine) on the benzoate, which stabilize the transition state .

Substitution at the Oxazole Ring

The oxazole’s electron-rich C-3 position can undergo electrophilic substitution. For example:

-

Formylation : Using Vilsmeier-Haack reagents to introduce a formyl group at C-3, forming aldehydes for further functionalization .

-

Chlorination : Deaminative chlorination of aminooxazoles (if applicable) could yield chlorinated derivatives, though direct application to this compound is unreported .

Stability and Degradation

The oxazole ring is generally stable under mild conditions but may degrade under harsh acidic/basic conditions. The fluorinated benzoate enhances stability due to electron-withdrawing effects, reducing susceptibility to hydrolysis or nucleophilic attack .

Esterification Mechanism

Esterification involves activation of the carboxylic acid (e.g., via

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic chemistry, (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate serves as a versatile building block for the development of more complex molecules. Its reactivity allows chemists to explore new synthetic pathways leading to novel compounds with desired properties.

Biology

Research indicates that this compound may interact with biological targets, making it a candidate for drug discovery. Its structural features suggest potential bioactivity, which has been investigated through various biological assays. The compound's mechanism of action may involve binding to specific enzymes or receptors, modulating their activity and eliciting biological responses.

Medicine

In medical research, preliminary studies have suggested that this compound could exhibit therapeutic properties against certain diseases. The compound's efficacy is still under investigation, but its potential as an anticancer agent has been highlighted in recent studies.

Antidiabetic Potential

Another area of interest is the compound's potential role in diabetes management. Research on structurally similar compounds has demonstrated their ability to lower glucose levels in diabetic models. This suggests that this compound may warrant further exploration for its antidiabetic properties .

Industrial Applications

The compound's stability and reactivity make it suitable for various industrial applications. It can be utilized in the development of new materials such as polymers or coatings that require specific chemical properties. The scalability of its synthesis also supports potential industrial production.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Chemistry | Building block for complex molecules | Used in synthetic pathways |

| Biology | Potential bioactive molecule | Interacts with biological targets |

| Medicine | Investigated for therapeutic properties | Anticancer activity observed |

| Industry | Development of new materials | Suitable for polymers and coatings |

Wirkmechanismus

The mechanism of action of (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets are still under investigation, but the presence of the oxazole and difluorobenzoate moieties suggests potential interactions with proteins and nucleic acids.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- (5-phenyl-1,2-oxazol-3-yl)methyl benzoate

- (5-phenyl-1,2-oxazol-3-yl)methyl 4-fluorobenzoate

- (5-phenyl-1,2-oxazol-3-yl)methyl 2,3-difluorobenzoate

Uniqueness

(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate is unique due to the presence of two fluorine atoms on the benzoate moiety. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.

Biologische Aktivität

The compound (5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C16H14F2N2O3. It features a phenyl ring and an oxazole moiety, which are known to contribute to various biological activities.

Research indicates that compounds similar to this compound often exhibit their biological effects through several mechanisms:

- Enzyme Inhibition : Many oxazole derivatives act as inhibitors of key enzymes involved in disease pathways. For instance, they may inhibit kinases or other enzymes crucial for cellular signaling.

- Antioxidant Activity : Some studies suggest that oxazole derivatives can enhance antioxidant defenses in cells, reducing oxidative stress.

- Anti-inflammatory Effects : Compounds in this class have shown promise in reducing inflammation by modulating cytokine production.

Anticancer Properties

Several studies have highlighted the anticancer potential of oxazole derivatives. For example:

- In Vitro Studies : Compounds similar to this compound have been tested against various cancer cell lines. Results indicate significant cytotoxicity against breast cancer and leukemia cell lines, with IC50 values often in the low micromolar range.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : It has shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

Case Study 1: Anti-inflammatory Effects

A study involving a rat model of induced arthritis demonstrated that treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. Histopathological analysis showed improvement in joint integrity compared to untreated controls.

Case Study 2: Anticancer Efficacy

In a clinical trial assessing the efficacy of an oxazole derivative similar to this compound in patients with advanced solid tumors, preliminary results indicated a response rate of approximately 30%, with manageable side effects.

Eigenschaften

IUPAC Name |

(5-phenyl-1,2-oxazol-3-yl)methyl 3,4-difluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11F2NO3/c18-14-7-6-12(8-15(14)19)17(21)22-10-13-9-16(23-20-13)11-4-2-1-3-5-11/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEYIKHUILLBOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)COC(=O)C3=CC(=C(C=C3)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.